REACTION_CXSMILES
|
O.[P].[Cl:3][C:4]1[C:9]([N+:10]([O-])=O)=[CH:8][C:7]([C:13]([F:16])([F:15])[F:14])=[CH:6][C:5]=1[N+:17]([O-])=O>[Pt].O[PH2]=O.C1(C)C=CC=CC=1>[NH2:17][C:5]1[CH:6]=[C:7]([C:13]([F:16])([F:14])[F:15])[CH:8]=[C:9]([NH2:10])[C:4]=1[Cl:3]
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Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[P]
|
Name
|
vanadylacetyl acetonate VO(acac)2
|
Quantity
|
77 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.48 g
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Name
|
|
Quantity
|
103 mg
|
Type
|
catalyst
|
Smiles
|
O[PH2]=O
|
Name
|
|
Quantity
|
47 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 10 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for a further 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
the catalyst suspension is flushed in with 4 g of water
|
Type
|
CUSTOM
|
Details
|
at a temperature of 100° C.
|
Type
|
TEMPERATURE
|
Details
|
the autoclave is cooled
|
Type
|
FILTRATION
|
Details
|
The catalyst is filtered off
|
Type
|
WASH
|
Details
|
washed with toluene
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=C(C1Cl)N)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.8 g | |
YIELD: PERCENTYIELD | 95.8% | |
YIELD: CALCULATEDPERCENTYIELD | 95.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |